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Compound of Interest

Compound Name: N-ethylmorpholine-2-carboxamide

CAS No.: 135072-22-9

Cat. No.: B161649

Get Quote

Topic: Quantitative Bioanalysis of N-Ethylmorpholine-2-Carboxamide (N-EMC) by HILIC-MS/MS Content Type: Application Note & Detailed Protoco

Audience: Drug Development Scientists, Bioanalytical Chemists (DMPK/CMC)

Abstract
N-ethylmorpholine-2-carboxamide (N-EMC, CAS 135072-22-9) is a polar, heterocyclic secondary amine often encountered as a synthetic intermed

manufacturing of peptidomimetics and kinase inhibitors (e.g., YKL-40 inhibitors), or as a metabolic byproduct of morpholine-containing pharmacophor

[4][5][6][7] Due to its high polarity (logP < 0) and lack of strong chromophores, traditional RPLC-UV methods are insufficient for trace quantification in 

matrices.

This Application Note details a robust Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) protocol. Unlik

reversed-phase methods that suffer from poor retention and dewetting issues for this analyte, HILIC provides superior retention, peak shape, and sen

(LLOQ < 1.0 ng/mL).

Analyte Profile & Method Development Strategy
Physicochemical Properties

IUPAC Name:N-ethylmorpholine-2-carboxamide

Molecular Formula: C

H

N

O

[3]

Molecular Weight: 158.20 g/mol

Structure: A morpholine ring (secondary amine) with a carboxamide moiety at position 2, substituted with an ethyl group.[2][3][4][6][7]

pKa (Calculated): ~8.5 (Morpholine nitrogen), ~15 (Amide nitrogen).

LogP: -0.8 to -1.2 (Highly Polar).

The Analytical Challenge
The secondary amine on the morpholine ring is highly basic and polar. In standard C18 Reversed-Phase LC (RPLC):
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Retention Failure: The molecule elutes in the void volume (

), leading to severe ion suppression from matrix salts.

Peak Tailing: Interaction with residual silanols causes significant tailing.

Carryover: Basic amines often adsorb to injector ports and tubing.

The Solution: HILIC-MS/MS
We utilize a Zwitterionic or Amide-HILIC stationary phase.

Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.

Benefit: The analyte is retained using high-organic mobile phases (e.g., 90% Acetonitrile), which enhances desolvation efficiency in the ESI source

sensitivity by 5–10x compared to aqueous RPLC.

Protocol 1: Sample Preparation (Plasma)
Objective: Isolate N-EMC from plasma proteins while maintaining a solvent composition compatible with HILIC initial conditions (high organic content)

Reagents:

Matrix: K2EDTA Human/Rat Plasma.

Internal Standard (IS): N-ethylmorpholine-2-carboxamide-d5 (custom synthesis) or a structural analog like Morpholine-2-carboxamide.

Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (FA).

Step-by-Step Workflow:

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 90:10 ACN:Water). Vortex gently.

Precipitation: Add 200 µL of chilled Acetonitrile containing 0.1% FA.

Note: The 1:4 ratio ensures >95% protein removal. The acid disrupts protein binding.

Agitation: Vortex vigorously for 2 minutes at 1500 rpm.

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

Supernatant Transfer: Transfer 150 µL of the supernatant to a clean plate/vial.

Critical Step:Do NOT evaporate and reconstitute. Injecting the ACN-rich supernatant directly is ideal for HILIC. Evaporation often leads to analyte

to sublimation or adsorption.

Dilution (Optional): If peak shape is distorted, dilute the supernatant 1:1 with pure Acetonitrile to further reduce water content.

Protocol 2: LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.

Chromatographic Parameters
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

Why: Amide phases tolerate water variations better than bare silica and show less irreversible adsorption of amines.
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Column Temp: 40°C.

Flow Rate: 0.4 mL/min.

Injection Volume: 2–5 µL.

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event

0.00 95 Initial Hold (Loading)

1.00 95 Isocratic Hold

3.50 60 Linear Ramp (Elution)

3.60 40 Flush

4.50 40 Flush Hold

4.60 95 Return to Initial

| 7.00 | 95 | Re-equilibration (Critical for HILIC) |

Mass Spectrometry Parameters (ESI+)
Ionization: Electrospray Ionization (ESI), Positive Mode.

Source Temp: 500°C.

Capillary Voltage: 3.5 kV.

Desolvation Gas: 1000 L/hr (High flow required for HILIC).

MRM Transitions:

Precursor Ion: m/z 159.2 [M+H]

Quantifier Ion: m/z 114.1 (Loss of ethylamine/amide cleavage).

Qualifier Ion: m/z 86.1 (Morpholine ring fragment).

Internal Standard: m/z 164.2 → 119.1 (assuming d5-ethyl).

Note: Exact collision energies (CE) must be optimized per instrument, typically ranging from 15–30 eV.

Visualization: Workflow & Mechanism
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HILIC Mechanism
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Caption: Step-by-step bioanalytical workflow for N-EMC quantification using HILIC-MS/MS, highlighting the direct injection strategy to maintain phase

compatibility.

Validation & Quality Control (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated against the following criteria:
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Parameter Acceptance Criteria Experimental approach

Linearity

8 non-zero standards (e.g., 1–1000 ng/mL). Weighted

(

) regression.

Accuracy & Precision ±15% (±20% at LLOQ) 6 replicates at LLOQ, Low, Mid, and High QC levels.

Matrix Effect 85–115%
Compare post-extraction spike vs. solvent standards

Calculate Matrix Factor (MF).

Recovery Consistent (>50%)
Compare pre-extraction spike vs. post-extraction

spike.

Carryover < 20% of LLOQ
Inject blank after ULOQ (Upper Limit of

Quantification).

Self-Validating System Check:

Internal Standard Response: Monitor IS peak area across the run. A variation >30% indicates matrix effects or injection failure.

Retention Time Stability: HILIC can drift. If RT shifts >0.2 min, re-equilibrate the column for 30 mins.

Troubleshooting Guide
Issue 1: Peak Splitting or Broadening

Cause: Solvent mismatch. Injecting a high-water content sample (e.g., pure plasma or aqueous dilution) into a HILIC column (95% ACN initial) caus

analyte to precipitate or smear.

Fix: Ensure the injection solvent matches the mobile phase (at least 80% ACN).

Issue 2: High Backpressure

Cause: Salt precipitation. Phosphate buffers from PBS-washed cells or high-salt urine are insoluble in 95% ACN.

Fix: Use Ammonium Formate or Acetate only. Avoid non-volatile salts.

Issue 3: Sensitivity Loss

Cause: Source contamination. Morpholine derivatives can be sticky.

Fix: Clean the cone/capillary weekly. Use a divert valve to send the first 1 minute (salts) and last 2 minutes (phospholipids) of the gradient to waste
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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